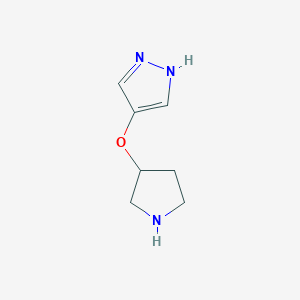
4-(Pyrrolidin-3-yloxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-3-yloxy)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidin-3-yloxy group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of the pyrazole is replaced by the pyrrolidin-3-yloxy group. This reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-3-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The pyrrolidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-3-yloxy)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyrrolidin-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrazole ring and exhibits similar biological activities.
5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole: This compound contains a pyrrolidin-3-yloxy group and is active against Gram-positive pathogens.
Uniqueness
4-(Pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its pyrazole ring provides a different electronic environment and steric profile, influencing its interactions with molecular targets.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-pyrrolidin-3-yloxy-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-2-8-3-6(1)11-7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10) |
InChI-Schlüssel |
RQSKYEQQEWAJQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


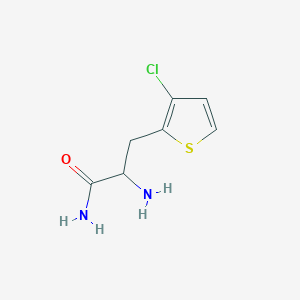
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
![2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13336088.png)

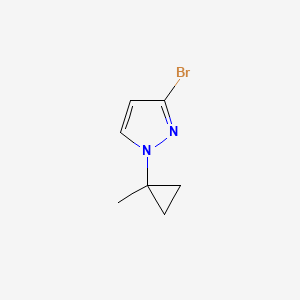
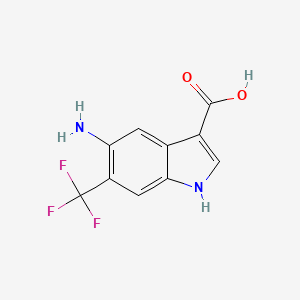
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
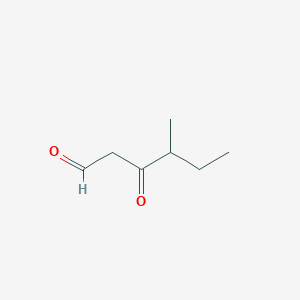
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13336130.png)


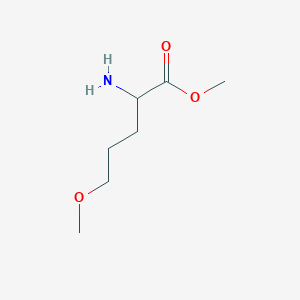
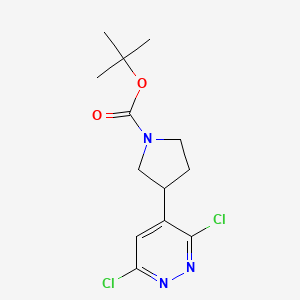
![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)
